1-(3-Methoxypyridin-2-YL)hydrazine
Overview
Description
1-(3-Methoxypyridin-2-YL)hydrazine is a chemical compound that is part of a broader class of organic compounds known as hydrazines. These compounds are characterized by the presence of a hydrazine group (-NH-NH2) attached to another organic moiety. In this case, the hydrazine is connected to a methoxypyridine ring, which is a type of aromatic heterocycle containing nitrogen.
Synthesis Analysis
The synthesis of heterocyclic compounds like 1-(3-Methoxypyridin-2-YL)hydrazine often involves the reaction of hydrazine with other organic precursors. For instance, 1,1-diethoxy-5-hydroxyalk-3-yn-2-ones react with hydrazine to form pyrazoles, which are related to the target compound . Similarly, the reaction of methoxyallene with aldehyde hydrazones can lead to α-allenyl hydrazines, which can be further transformed into various heterocyclic compounds . These methods demonstrate the versatility of hydrazine in synthesizing nitrogen-containing heterocycles.
Molecular Structure Analysis
The molecular structure of compounds related to 1-(3-Methoxypyridin-2-YL)hydrazine can be studied using various spectroscopic techniques and theoretical calculations. For example, the molecular structure, as well as the spectroscopic properties of 1,2-bis(3-methoxy-4-hydroxybenzylidene)hydrazine, have been investigated using density functional theory (DFT) and compared with experimental data from X-ray diffraction, FT-IR, and FT-Raman spectroscopy . These studies provide insights into the geometric and electronic structure of the molecule, which are essential for understanding its reactivity and properties.
Chemical Reactions Analysis
Hydrazine derivatives can undergo a variety of chemical reactions, leading to the formation of different heterocyclic compounds. For instance, the reaction of 4-methoxy-5-nitropyrimidine with hydrazine hydrate results in the formation of 3-amino-4-nitropyrazole, showcasing the ability of hydrazine to facilitate ring transformations . Additionally, the reaction of 3-methoxypyridazine with hydrogen peroxide yields a mono-N-oxide compound, which can undergo further chemical transformations . These reactions highlight the reactivity of hydrazine derivatives in synthesizing diverse heterocyclic structures.
Physical and Chemical Properties Analysis
The physical and chemical properties of hydrazine derivatives can be predicted and analyzed using computational methods and experimental techniques. For example, the electric dipole moment and hyperpolarizability of vanillin azine, a related compound, have been computed, indicating potential nonlinear optical behavior . The synthesis of t-butyl 2-(4-hydroxy-3-methoxybenzylidene)hydrazine carboxylate has been characterized, and its structural and electronic properties have been calculated using DFT, providing insights into its reactivity descriptors . These studies are crucial for understanding the fundamental properties of hydrazine derivatives and their potential applications.
Scientific Research Applications
1. Chemodivergent Synthesis of N-(pyridin-2-yl)amides
- Application Summary: This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions . 3-bromoimidazopyridines were obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .
- Results: The research resulted in the successful synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridines .
2. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: This study involves the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic activity .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
3. Anti-tubercular Agents
- Application Summary: This research involves the design, synthesis, and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
4. Synthesis of N-(pyridin-2-yl)amides
- Application Summary: This research focuses on the chemodivergent synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
- Methods of Application: N-(Pyridin-2-yl)amides were formed in toluene via C–C bond cleavage promoted by I2 and TBHP under mild and metal-free conditions .
- Results: The research resulted in the successful synthesis of N-(pyridin-2-yl)amides from α-bromoketones and 2-aminopyridines .
5. Anti-tubercular Agents
- Application Summary: This research involves the design, synthesis, and evaluation of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives for their anti-tubercular activity .
- Methods of Application: A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Results: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
6. Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives
- Application Summary: This study involves the design, synthesis, and evaluation of novel 2-(pyridin-2-yl) pyrimidine derivatives for their anti-fibrotic activity .
- Methods of Application: A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results: Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC . Compounds ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate (12m) and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate (12q) showed the best activities with IC50 values of 45.69 μM and 45.81 μM, respectively .
properties
IUPAC Name |
(3-methoxypyridin-2-yl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGPJDDXEJWUMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC=C1)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40594973 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methoxypyridin-2-YL)hydrazine | |
CAS RN |
210992-34-0 | |
Record name | 2-Hydrazinyl-3-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40594973 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.